1-(2,6-Diethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Diethylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a 2,6-diethylphenyl group and a propan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Diethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-diethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Diethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(2,6-Diethylphenyl)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
1-(2,6-Diethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Diethylphenyl)propan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or dipole-dipole interactions with enzymes or receptors, influencing their activity. The aromatic ring may also participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of ethyl groups.
1-(2,6-Diethylphenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-1-one.
1-(2,4-Diethylphenyl)propan-1-one: Similar structure but with ethyl groups at different positions on the aromatic ring.
Uniqueness: 1-(2,6-Diethylphenyl)propan-1-one is unique due to the specific positioning of the ethyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,6-diethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O/c1-4-10-8-7-9-11(5-2)13(10)12(14)6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
YFRVEKOBBUDCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.